molecular formula C14H16N2O2S B4648071 N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide

N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide

Cat. No. B4648071
M. Wt: 276.36 g/mol
InChI Key: HQGBSKSQYHQKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide involves the conversion of the compound to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it accumulates and leads to the selective destruction of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide include a decrease in dopamine levels in the brain, the selective destruction of dopaminergic neurons, and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide is its toxicity, which can make it difficult to work with and requires careful handling.

Future Directions

There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide toxicity. Another area of interest is the use of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the development of new compounds that can selectively destroy dopaminergic neurons in a less toxic manner than N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound is known to selectively destroy dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. This makes N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide a useful tool for studying the disease and developing new treatments.

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-7-18-12-6-4-5-11(8-12)13(17)16-14-15-9-10(2)19-14/h4-6,8-9H,3,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGBSKSQYHQKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Reactant of Route 3
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.